molecular formula C12H18O2 B14853860 2-(Tert-butoxy)-3-ethylphenol

2-(Tert-butoxy)-3-ethylphenol

Cat. No.: B14853860
M. Wt: 194.27 g/mol
InChI Key: OFXUTAAHGRAMMN-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-ethylphenol is a chemical compound of interest in organic and polymer chemistry research. While specific studies on this exact molecule are not widely reported in the available literature, its structure suggests potential utility in several research areas. The molecular structure, featuring a phenolic core substituted with an ethyl group and a tert-butoxy group, is analogous to other alkylated phenols known for their applications as intermediates in organic synthesis and in the study of polymer stabilizers . For instance, research on similar compounds, such as 2-(tert-butyl)-3-methylphenol, has demonstrated selective production from lignin depolymerization for use as an antioxidant in the polymer industry . This implies that this compound could serve as a valuable model compound or intermediate for researchers exploring new catalytic processes, the development of novel antioxidants, or the synthesis of more complex molecular architectures. Its properties might be investigated for mechanisms including free radical scavenging. Researchers are advised to handle this compound in accordance with all applicable laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-7-6-8-10(13)11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

OFXUTAAHGRAMMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butoxy 3 Ethylphenol and Analogous Phenolic Ethers

Strategies for ortho- and meta-Alkylation of Phenols for Precursor Synthesis

Achieving specific ortho- and meta-alkylation on a phenol (B47542) ring is a formidable challenge due to the strong ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution. Modern strategies overcome this by employing directing groups or specialized catalyst systems that can override the inherent reactivity of the phenol ring. These methods provide a powerful toolkit for accessing complex substitution patterns that are otherwise difficult to obtain.

Transition metal catalysis has become an indispensable tool for the direct functionalization of C-H bonds, offering high levels of chemo-, regio-, and stereoselectivity. These approaches provide atom-economical routes to substituted phenols by activating otherwise inert C-H bonds.

Palladium catalysis is a versatile platform for the C-H functionalization of phenols. By employing weakly coordinating auxiliary groups, it is possible to direct the catalytic system to functionalize C-H bonds that are distal to the directing group. This strategy has been successfully applied to achieve both ortho- and meta-selective C-H olefination of phenol derivatives. nih.govnih.gov These reactions showcase the ability to functionalize C-H bonds that are six bonds away from the chelating atom, a significant advance in directed C-H activation. nih.gov The meta-C-H functionalization is particularly noteworthy as it provides regioselectivity that is orthogonal to classical electrophilic substitution. nih.govnih.gov

In addition to olefination, palladium catalysis has been used for the regioselective C-H allylic alkylation of phenols with 1,3-dienes. This method demonstrates high precision for the ortho C-H bond of naphthols and electron-rich phenols. acs.orgsemanticscholar.org The reaction is accelerated by a diphosphine ligand and proceeds without the need for other additives, featuring a broad substrate scope. acs.org

Catalyst SystemDirecting Group/LigandReaction TypeSelectivityKey Features
Pd(OAc)₂Weakly Coordinating AuxiliariesOlefinationOrtho- and Meta-Functionalizes distal C-H bonds; meta-selectivity is orthogonal to electrophilic substitution. nih.govnih.gov
Pd(0) / Diphosphine LigandNoneAllylic AlkylationOrtho-High regioselectivity for electron-rich phenols; additive-free conditions. acs.org

Copper-based catalysts offer a cost-effective and environmentally benign alternative for C-H functionalization. A significant development is the copper-catalyzed ortho-selective C-H bond functionalization of unprotected phenols and naphthols using α-aryl-α-diazoesters as the alkylating agent. rsc.orgnih.gov This transformation, promoted by copper(II) chloride, proceeds under mild conditions and provides diverse ortho-alkylated phenol derivatives in moderate to excellent yields from readily available starting materials. rsc.org

The mechanism of this reaction is of considerable interest. While O-H insertion is a common reaction pathway for phenols with diazo compounds in the presence of copper, this system favors the C-H functionalization route. nih.gov Mechanistic studies suggest that the reaction can proceed through either a copper-carbene intermediate that undergoes electrophilic addition at the ortho-position or a Lewis acid-mediated pathway. rsc.org

CatalystReagentReaction TypeSelectivityKey Features
CuCl₂α-Aryl-α-diazoestersAlkylationOrtho-Highly chemo- and site-selective; proceeds under mild conditions with unprotected phenols. rsc.org
GO-Cu₇S₄NPsN,N-dimethylbenzylaminesAminomethylationOrtho-Utilizes a reusable nano-copper catalyst under solvent-free conditions. nih.gov

Rhenium catalysts have emerged as uniquely effective for the highly regioselective monoalkylation of phenols. The complex dirhenium decacarbonyl, Re₂(CO)₁₀, catalyzes the reaction between phenol derivatives and terminal alkenes to yield exclusively ortho-monoalkylated products in good to excellent yields. orgsyn.orgnih.gov

This methodology has several distinguishing characteristics:

High Ortho-Selectivity : The reaction occurs only at the ortho-position of the phenolic hydroxyl group. orgsyn.org

Monoalkylation Control : The reaction stops after the introduction of a single alkyl chain, preventing the formation of polyalkylated byproducts, even when an excess of the alkene is used. orgsyn.org

Indispensable Hydroxyl Group : The phenolic hydroxyl group is essential for the reaction to proceed; anisole, for example, does not undergo alkylation under the same conditions. orgsyn.org

High Functional Group Tolerance : The reaction is not inhibited by various functional groups, including fluoro, chloro, and alkoxy groups. orgsyn.org

Kinetic studies reveal a zero-order dependence on both the phenol and alkene concentrations and a half-order dependence on the catalyst, with catalyst deaggregation being the turnover-limiting step. acs.org

CatalystReagentReaction TypeSelectivityKey Features
Re₂(CO)₁₀Terminal AlkenesAlkylationOrtho-MonoalkylationReaction stops after a single alkylation; high functional group tolerance; simple operation. orgsyn.orgnih.gov

The synergy between ruthenium and photoredox catalysis has enabled the direct ortho-olefination of phenols under visible light. nih.gov This dual catalytic system allows for the C-H functionalization of phenols that are equipped with a directing group, such as a pyridyl group at the ortho-position. The process is notable for its use of visible light as a sustainable energy source and for the in-situ regeneration of the active ruthenium catalyst through a photoredox-catalyzed oxidative process. nih.gov Ruthenium polypyridine complexes are often employed as photosensitizers in such reactions. nih.gov This approach provides access to a variety of phenol ethers in good yields. nih.gov

Catalyst SystemDirecting GroupReaction TypeSelectivityKey Features
Ruthenium / Photoredox Catalysto-(2-pyridyl)OlefinationOrtho-Utilizes visible light; in-situ regeneration of the ruthenium catalyst. nih.gov

Bismuth(V) reagents provide a powerful and often complementary alternative to transition metal catalysis for C-H functionalization, driven by the low cost and negligible toxicity of bismuth. acs.org Bismuth(V)-mediated electrophilic arylation has been developed as a general and practical strategy for the ortho-selective C-H arylation of phenols and naphthols. dntb.gov.ua

The process typically involves a telescoped protocol that begins with the transmetalation from a readily available arylboronic acid to a stable Bi(III) precursor. This is followed by oxidation to a reactive Bi(V) intermediate, which then undergoes a highly ortho-selective arylation of the phenol. dntb.gov.ua This methodology demonstrates a broad substrate scope and tolerates functional groups that are often incompatible with conventional cross-coupling methods. dntb.gov.ua A recent development involves a C-O arylation strategy for the synthesis of 2-arylphenols from guaiacols, where the Bi(V) reagent selectively mediates an arylative dearomatization at the C-O bond, followed by reduction and rearomatization. nih.govacs.org

Reagent SystemPrecursorReaction TypeSelectivityKey Features
Bi(V) Arylating AgentArylboronic AcidsArylationOrtho-Broad functional group tolerance; proceeds via a stable Bi(III) precursor and a reactive Bi(V) intermediate. dntb.gov.ua
Electrophilic Bi(V) AgentGuaiacolsArylative DearomatizationIpso to OMeEnables functionalization of the strong C-O bond in guaiacol derivatives. nih.govacs.org

Brønsted Acid-Catalyzed Functionalization and Hydroarylation

Brønsted acid catalysis offers a powerful and environmentally benign approach for the functionalization of phenols. These reactions often proceed under mild conditions and can exhibit high chemo- and regioselectivity. The use of strong Brønsted acids, such as triflic acid (TfOH), has been shown to be effective in promoting the addition of phenols to unsaturated systems. rsc.org

A notable application of Brønsted acid catalysis is the hydroarylation of olefins with phenols. researchgate.net This reaction involves the protonation of the olefin to generate a carbocation, which then undergoes electrophilic aromatic substitution with the phenol. The regioselectivity of the hydroarylation is influenced by both steric and electronic factors of the phenol and the olefin. For instance, the reaction of phenols with α-(trifluoromethyl)styrenes catalyzed by triflic acid in hexafluoroisopropanol (HFIP) generally favors the formation of the para-substituted product. rsc.org

Recent studies have demonstrated the utility of chiral N-triflylphosphoramide catalysts in achieving enantioselective and para-selective Friedel–Crafts reactions between phenols and 1-alkynylnaphth-2-ols. d-nb.info This methodology highlights the potential of Brønsted acid catalysis in asymmetric synthesis, affording axially chiral alkenes with high yields and enantioselectivities. d-nb.info Density Functional Theory (DFT) calculations have been employed to rationalize the observed para-selectivity, indicating that both kinetic and thermodynamic parameters favor the para-addition pathway over the ortho-addition. d-nb.info

The table below summarizes key findings in Brønsted acid-catalyzed functionalization of phenols:

CatalystReactantsProduct TypeKey Features
Triflic acid (TfOH)Phenols and α-(trifluoromethyl)styrenesPara-alkylated phenolsGood yields, para-selectivity favored. rsc.org
Chiral N-triflylphosphoramidePhenols and 1-alkynylnaphth-2-olsAxially chiral alkenesHigh yields, excellent enantioselectivities, para-selective. d-nb.info
Brookhart acidPhenols and cyclopropyl carbinolPara-alkylated phenolsGood to excellent yields under mild conditions. rsc.org

Friedel-Crafts Acylation and Fries Rearrangement in Phenol Functionalization

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of acyl groups onto an aromatic ring. wikipedia.org In the context of phenols, direct C-acylation can be challenging due to the competing O-acylation, which forms a phenolic ester. wikipedia.orgresearchgate.net To circumvent this, the reaction is often carried out in two steps: formation of the phenolic ester followed by a Fries rearrangement. thermofisher.com

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer. byjus.com

The mechanism of the Fries rearrangement proceeds through the generation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. organic-chemistry.orgbyjus.com While effective, the classical Fries rearrangement often requires stoichiometric amounts of the catalyst and can be subject to harsh reaction conditions. organic-chemistry.orgbyjus.com To address these limitations, alternative catalysts and methodologies have been explored, including the use of zinc powder and methanesulfonic acid/methanesulfonic anhydride. organic-chemistry.org A photochemical variant, the photo-Fries rearrangement, is also known but is less commonly used in commercial production due to lower yields. wikipedia.org

The following table outlines different catalytic systems for the Fries rearrangement:

CatalystReactantProductNoteworthy Aspects
Aluminum chloride (AlCl₃)Phenolic estero- and p-Hydroxy aryl ketoneTraditional Lewis acid catalyst, temperature-dependent selectivity. wikipedia.org
Methanesulfonic acid/Methanesulfonic anhydridePhenolic esterHydroxy aryl ketonesImproved synthesis protocol. organic-chemistry.org
Zinc powderPhenolic esterHydroxy aryl ketonesSelective rearrangement. organic-chemistry.org

Electrosynthesis Approaches for Phenolic Compounds

Electrosynthesis has emerged as a sustainable and efficient alternative to traditional chemical methods for the synthesis of phenolic compounds. organic-chemistry.org Electrochemical methods can often be performed under mild conditions without the need for harsh reagents.

One notable electrosynthesis approach involves the oxidation of arylboronic acids in aqueous ammonia. This method allows for the selective synthesis of phenols or anilines by adjusting the concentration of aqueous ammonia and the anode potential. organic-chemistry.org Another electrochemical strategy focuses on the production of alkoxy-substituted phenols. This process involves the electrochemical oxidation of hydroquinone to benzoquinone, which then forms a quinhydrone complex with unreacted hydroquinone. Nucleophilic attack by an alcohol on this complex leads to the formation of the corresponding alkoxy-substituted phenol. researchgate.net

The table below highlights key aspects of electrosynthesis for phenolic compounds:

Starting MaterialReaction ConditionsProductKey Advantages
Arylboronic acidsAqueous ammonia, undivided cellPhenols or anilinesChemoselective, controlled by reaction parameters. organic-chemistry.org
HydroquinoneAlcohol, acid catalyst, electrochemical cellAlkoxy-substituted phenolsHigh selectivity for monoalkyl ethers. researchgate.net

Ethereal Linkage Formation through tert-Butoxylation and Related Alkoxy Functionalization

Nucleophilic Alkylation of Phenols with Halide Precursors

The Williamson ether synthesis is a classical and widely used method for the formation of ethers, including phenolic ethers. doubtnut.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. alfa-chemistry.com The phenoxide is typically generated by treating the phenol with a base, such as sodium hydroxide. umb.edu

The reactivity in the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides are generally good substrates for this Sₙ2 reaction. umb.edu The use of alkyl sulfates, such as dimethyl sulfate, is also a common practice for the methylation of phenols. doubtnut.com Phase transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, leading to improved yields and selectivity for O-alkylation over C-alkylation. researchgate.net

The following table provides examples of nucleophilic alkylation of phenols:

PhenolAlkylating AgentBase/CatalystProduct
PhenolAlkyl halideAlkaline solutionAlkyl aryl ether doubtnut.com
PhenolMethyl sulfateAlkaline solutionAnisole doubtnut.com
PhenolAllyl bromidePhase transfer catalystAllyl phenyl ether researchgate.net

Specific Routes to tert-Butylated Phenols

The synthesis of tert-butylated phenols is of significant industrial interest. A common method involves the acid-catalyzed alkylation of phenol with isobutene. vinatiorganics.com This reaction typically yields a mixture of 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol. vinatiorganics.comresearchgate.net The product distribution can be influenced by the choice of catalyst and reaction conditions. For example, the use of a phenol-aluminum catalyst can lead to a high content of 2,6-di-tert-butylphenol. google.com

Another approach utilizes tert-butyl alcohol as the alkylating agent in the presence of a catalyst such as phosphorus pentoxide. google.com The reaction is typically carried out at elevated temperatures in an autoclave. google.com Mesoporous solid acid catalysts, such as gallium-modified folded sheet mesoporous materials (Ga-FSM-16), have also been investigated for the tert-butylation of phenol, demonstrating high conversion rates. researchgate.net

The table below summarizes different methods for the synthesis of tert-butylated phenols:

Alkylating AgentCatalystKey Products
IsobuteneAcid catalyst (e.g., sulfonated polystyrene-polydivinylbenzene ion exchange resin)2-tert-butylphenol, 4-tert-butylphenol vinatiorganics.com
IsobutenePhenol-aluminum2,6-di-tert-butylphenol google.com
tert-Butyl alcoholPhosphorus pentoxideTertiary butyl phenol google.com
tert-Butyl alcoholGa-FSM-164-tert-butylphenol, 2,4-di-tert-butylphenol researchgate.net

Multi-Component and Tandem Reaction Sequences for Complex Phenolic Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.org This approach offers high atom and step economy and enables the rapid generation of molecular diversity. rsc.org Several MCRs, such as the Ugi, Passerini, and Betti reactions, are well-established in organic synthesis. nih.gov The Betti reaction, for instance, involves the three-component condensation of a phenol, an aldehyde, and an amine to produce α-aminomethyl phenols. nih.gov

Tandem reactions, also known as cascade or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. acs.org These reactions are highly efficient for the construction of complex molecular architectures. An example is the tandem sequence of phenol oxidation and intramolecular Michael addition to furnish oxo- and aza-heterocycles. acs.org Another approach involves a catalyst-free tandem reaction in water or a solvent-free tandem cyclization reaction for the synthesis of high-density biofuels from biomass-derived compounds. nih.gov

The following table provides examples of multi-component and tandem reactions for the synthesis of complex phenolic structures:

Reaction TypeReactantsProductKey Features
Betti Reaction (MCR)Phenol, aldehyde, amineα-Aminomethyl phenolsThree-component reaction, forms α-tertiary amine moiety. nih.gov
Tandem Phenol Oxidation/Michael Addition4-Substituted phenolsOxo- and aza-heterocyclesOne-pot synthesis of heterocyclic compounds. acs.org
Catalyst-free Tandem Reaction5,5-dimethyl-1,3-cyclohexanedione, aldehydesDicyclohexane and tricyclohexane structuresGreen synthesis of polycyclic compounds. nih.gov

Novel Synthetic Routes to Sterically Hindered Phenols and Their Derivatives

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of sterically hindered phenols and their derivatives. These new routes offer advantages in terms of efficiency, selectivity, and the ability to generate complex molecular architectures, including macromolecular structures.

The thiol-acrylate Michael addition reaction has emerged as a powerful tool in organic synthesis, valued for its high efficiency and mild reaction conditions. This "click" reaction involves the addition of a thiol to an acrylate (B77674) group and can be catalyzed by amines or phosphines. While not a direct method for synthesizing the core phenolic structure of 2-(tert-butoxy)-3-ethylphenol, it provides a versatile platform for the functionalization of phenolic compounds and the synthesis of more complex derivatives.

The reaction proceeds via the nucleophilic addition of a thiolate anion to the electron-deficient double bond of an acrylate. This method is particularly useful for conjugating thiol-containing molecules to acrylate-functionalized phenolic platforms. The kinetics and efficiency of the reaction are influenced by several factors, including the choice of catalyst, the structure of the thiol and acrylate, and the reaction conditions. rsc.orgresearchgate.netresearchgate.net

Key Features of Thiol-Acrylate Michael Addition:

High Yields: The reaction typically proceeds with high conversion rates.

Mild Conditions: It can be carried out at room temperature, often without the need for harsh reagents.

Catalysis: Primary and tertiary amines, as well as phosphines like dimethylphenylphosphine (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP), are effective catalysts. rsc.org

Versatility: This methodology allows for the synthesis of a wide range of functionalized molecules, including polymer prodrugs where a drug is attached to a polymer scaffold via a thiol-acrylate linkage. nih.gov

Table 1: Comparison of Catalysts for Thiol-Acrylate Michael Addition

Catalyst Type Example Catalysts Typical Reaction Time Key Advantages
Primary Amines Various alkyl amines Several hours Efficient for reaching high conversion. rsc.org
Tertiary Amines Triethylamine Several hours Commonly used and effective. researchgate.net
Phosphines DMPP, TCEP Minutes (under optimized conditions) Very rapid and efficient. rsc.org

This table provides a generalized comparison based on available literature. Actual performance may vary depending on specific reactants and conditions.

The incorporation of sterically hindered phenolic moieties into polymeric structures has gained significant attention as a strategy to create macromolecular antioxidants. These polymeric antioxidants offer advantages over their small-molecule counterparts, such as reduced volatility and migration, which is particularly important in applications like food packaging and polymer stabilization. tandfonline.com A variety of polymerization techniques have been employed to synthesize these materials.

Graft Polymerization: This approach involves attaching phenolic antioxidant molecules onto an existing polymer backbone. For instance, hindered phenols can be grafted onto polyolefins. nih.gov This can be achieved through free radical grafting, often initiated by peroxides. tandfonline.com The efficiency of grafting can be influenced by the choice of initiator. tandfonline.com

Copolymerization: In this method, a monomer containing a hindered phenol moiety is copolymerized with other monomers to build the polymer chain. tandfonline.com Ring-opening metathesis polymerization (ROMP) has been successfully used to polymerize norbornene monomers functionalized with sterically hindered phenols, yielding well-defined polymers. researchgate.net

Enzymatic Polymerization: As a more environmentally friendly approach, enzymes such as peroxidases and lipases have been used to catalyze the polymerization of phenolic compounds. nih.gov This method offers a safer alternative to traditional chemical synthesis. nih.gov

Table 2: Overview of Polymerization Methods for Macromolecular Hindered Phenols

Polymerization Technique Description Example Monomers/Polymers Key Features
Graft Polymerization Attachment of antioxidant moieties to a pre-existing polymer chain. Hindered phenols grafted onto polyethylene or polypropylene. tandfonline.comnih.gov Improves compatibility and reduces migration of the antioxidant. tandfonline.com
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins containing hindered phenol groups. Norbornene monomers with hindered phenol substituents. researchgate.net Allows for the synthesis of polymers with controlled molecular weight and architecture. researchgate.net
Enzymatic Polymerization Use of enzymes as catalysts for the polymerization of phenolic monomers. Polymerization of substituted phenols using peroxidases. nih.gov A "green" and safer synthetic route. nih.gov

This table summarizes common polymerization approaches for creating macromolecular antioxidants based on hindered phenols.

Advanced Analytical Characterization of 2 Tert Butoxy 3 Ethylphenol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be used to identify the number and types of protons in the 2-(tert-butoxy)-3-ethylphenol molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the nine equivalent protons of the tert-butoxy (B1229062) group (a singlet), and the phenolic hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the 1,2,3-substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton. A spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment. This includes the aromatic carbons, the carbons of the ethyl group, and the carbons of the tert-butoxy group (two signals: one for the quaternary carbon and one for the three equivalent methyl carbons). The chemical shifts would confirm the presence of these functional groups.

Predicted NMR Data Table (Hypothetical) Without experimental data, the following table is a hypothetical prediction based on general principles and data from similar structures. Actual values may vary.

¹H NMR (in CDCl₃)
Protons Predicted Chemical Shift (ppm) Multiplicity
-OH 4.5-5.5 Broad Singlet
Aromatic (3H) 6.7-7.2 Multiplets
-CH₂- (ethyl) 2.6-2.8 Quartet
-C(CH₃)₃ 1.3-1.5 Singlet
-CH₃ (ethyl) 1.1-1.3 Triplet
¹³C NMR (in CDCl₃)
Carbon Atom Predicted Chemical Shift (ppm)
C-O (aromatic) 150-155
C-O (tert-butyl) 75-80
Aromatic Cs 115-140
-CH₂- (ethyl) 20-25
-C(CH₃)₃ 30-35
-CH₃ (tert-butyl) 28-30

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic, ethyl, and tert-butyl groups around 2850-3100 cm⁻¹.

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the ether linkage of the tert-butoxy group, likely around 1200-1300 cm⁻¹.

Bands corresponding to out-of-plane C-H bending in the aromatic region (below 900 cm⁻¹), which can help confirm the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring. Phenols typically exhibit one or more absorption maxima (λ_max) in the ultraviolet region, generally between 250 and 290 nm, due to π→π* transitions in the aromatic ring. docbrown.info The presence of the hydroxyl, tert-butoxy, and ethyl substituents would influence the exact position and intensity of these absorptions.

Chromatographic and Mass Spectrometric Methodologies for Analysis and Quantification

Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information on the mass-to-charge ratio of molecules, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols.

GC-MS: In this method, the compound would first be separated from a sample matrix on a GC column. The retention time would be a characteristic property. Upon elution from the column, the molecule would enter the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint for identification. Key fragments for this compound would likely include the molecular ion peak and fragments corresponding to the loss of the tert-butyl group or the entire tert-butoxy group.

GC-MS/MS: Tandem mass spectrometry would offer enhanced selectivity and sensitivity. A specific ion from the initial mass spectrum (e.g., the molecular ion) is selected and subjected to further fragmentation, creating a daughter ion spectrum. This process, known as selected reaction monitoring (SRM), is highly specific and allows for accurate quantification even in complex matrices.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC is a versatile technique for separating less volatile or thermally sensitive compounds.

HPLC: this compound could be separated using reversed-phase HPLC with a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nist.govepa.gov Detection could be achieved using a UV detector set to the compound's λ_max. nist.gov

LC-MS/MS: Coupling HPLC with tandem mass spectrometry provides the highest level of selectivity and sensitivity for quantification. After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by MS/MS. This is the state-of-the-art method for quantifying trace levels of phenolic compounds in complex samples.

Optimization of Extraction and Derivatization Techniques for Trace Analysis

The accurate quantification of this compound in complex matrices at trace levels necessitates robust extraction and derivatization methodologies. The inherent polarity of the phenolic hydroxyl group and the steric hindrance from the tert-butoxy and ethyl groups present unique challenges for analysis, particularly by gas chromatography (GC).

Extraction Optimization:

Solid Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of phenolic compounds from aqueous and complex samples. nih.govfao.org The choice of sorbent material is critical. For alkylphenols, reversed-phase sorbents such as octadecylsilane (B103800) (C18) or polymeric sorbents like styrene-divinylbenzene are often employed. nih.govfao.org The optimization of an SPE method involves a systematic evaluation of several parameters to maximize recovery and minimize matrix interference.

Key parameters for optimization include the selection of the SPE sorbent, the pH of the sample during loading, the composition and volume of the wash solvent, and the composition and volume of the elution solvent. youtube.comyoutube.com For phenolic compounds, adjusting the sample pH to a value below the pKa of the phenol (B47542) ensures it is in its neutral, less polar form, enhancing its retention on a non-polar sorbent. A wash step with a weak organic solvent in water can remove polar interferences, while a final elution with a strong organic solvent like methanol, acetonitrile, or dichloromethane (B109758) is used to recover the analyte. youtube.com

Table 1: Representative Parameters for SPE Method Optimization for Substituted Phenols

Parameter Condition 1 Condition 2 Condition 3 Rationale
SPE Sorbent C18 Styrene-divinylbenzene Porous Graphitic Carbon Evaluate different retention mechanisms (hydrophobic, π-π interactions). nih.govnih.gov
Sample pH 2-3 5-6 7-8 Optimize retention by suppressing ionization of the phenolic group.
Wash Solvent 5% Methanol in Water 10% Acetonitrile in Water Dichloromethane Remove interferences without eluting the analyte.
Elution Solvent Methanol Acetonitrile Ethyl Acetate (B1210297) Ensure complete recovery of the analyte from the sorbent.

Derivatization for GC Analysis:

Direct analysis of phenolic compounds by GC can be problematic due to their polarity, which can lead to poor peak shape and thermal degradation. researchgate.net Derivatization is a crucial step to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group, making it amenable to GC analysis. research-solution.com

The most common derivatization technique for phenols is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. research-solution.comresearchgate.net MTBSTFA is particularly advantageous as it forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than trimethylsilyl (B98337) (TMS) derivatives and provide characteristic mass spectra with a prominent [M-57]⁺ ion, aiding in structural confirmation. researchgate.net The steric hindrance around the hydroxyl group in this compound may necessitate optimized reaction conditions, such as elevated temperatures (e.g., 60-80°C) and longer reaction times, to ensure complete derivatization. research-solution.comresearchgate.net

Another effective method is acetylation, using reagents like acetic anhydride. researchgate.netrsc.org This reaction converts the phenol to its corresponding acetate ester, which is less polar and more volatile. Optimization of in-situ acetylation involves adjusting parameters such as reagent volume, reaction temperature, time, and pH. researchgate.netrsc.org

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Phenols

Derivatization Reagent Derivative Formed Reaction Conditions Advantages Considerations
BSTFA (+TMCS catalyst) Trimethylsilyl (TMS) ether Room temp. or 60-70°C Common, effective for many phenols. sigmaaldrich.comshimadzu.com TMS derivatives can be moisture-sensitive. sigmaaldrich.com
MTBSTFA tert-Butyldimethylsilyl (TBDMS) ether 60-100°C, 1-4 hours Forms stable derivatives, characteristic mass spectra. researchgate.net May require more forcing conditions for hindered phenols. research-solution.comresearchgate.net
Acetic Anhydride Acetate ester 55-60°C, 20-25 min In-situ reaction possible, good for aqueous samples. researchgate.netrsc.org May be less effective for highly hindered phenols.
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) ether 60-70°C Creates derivatives suitable for Electron Capture Detection (ECD). epa.gov Reagent is a lachrymator. epa.gov

The combination of an optimized SPE protocol followed by a robust derivatization method is essential for achieving the low detection limits required for trace analysis of this compound in environmental and biological samples.

Thermal Analytical Methods for Stability Assessment

Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data regarding its decomposition profile and energetic properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material.

For this compound, the TGA thermogram is expected to show a distinct mass loss corresponding to the thermal decomposition of the molecule. The presence of the tert-butoxy group is likely to be a key factor in its thermal stability. Studies on similar sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), show that decomposition often involves the cleavage of the tert-butyl groups to form isobutene. nih.govnih.gov A similar initial decomposition step can be hypothesized for this compound, where the tert-butoxy ether linkage cleaves. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative decomposition. eucalyptus.com.bruobasrah.edu.iq

The decomposition profile can be characterized by several key temperatures from the TGA and its first derivative (DTG) curve, including the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak). netzsch.com

Table 3: Representative TGA Data for the Thermal Decomposition of this compound in a Nitrogen Atmosphere

Parameter Observed Value Description
Heating Rate 10 °C/min Standard heating rate for comparative analysis. uobasrah.edu.iq
Temperature Range 30 - 600 °C Covers the range for volatilization and decomposition.
Tonset (Onset of Decomposition) ~180 - 200 °C Estimated temperature at which significant mass loss begins.
Tpeak (Peak Decomposition Temp) ~210 - 230 °C Temperature of the maximum rate of mass loss, likely corresponding to the cleavage of the tert-butoxy group.
Mass Loss (Step 1) ~41% Corresponds to the theoretical mass loss of the tert-butoxy group (C₄H₉O).
Final Residue at 600 °C < 2% Indicates nearly complete volatilization/decomposition of the compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. kpi.ua DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.org

A DSC analysis of this compound would reveal its melting point (Tm) and the associated enthalpy of fusion (ΔHf). These are fundamental physical properties of the compound. The analysis involves heating a small, sealed sample in an aluminum pan at a constant rate. uobasrah.edu.iq The resulting thermogram plots heat flow against temperature. An endothermic peak is observed during melting, the onset of which is taken as the melting point. The area under this peak is proportional to the enthalpy of fusion. kpi.ua For comparison, the structurally related compound 2-tert-butyl-4-ethylphenol (B1222043) has a reported melting point in the range of 28-32 °C. sigmaaldrich.com The position of the ethyl group at position 3 instead of 4, and the presence of a tert-butoxy group instead of a hydroxyl group, would be expected to influence the crystal packing and thus the melting point. The DSC curve would also indicate if any other phase transitions or decomposition events occur upon heating. nih.gov

Table 4: Hypothetical DSC Data for this compound

Parameter Value Unit Description
Sample Mass 5-10 mg Typical sample size for DSC analysis.
Heating Rate 10 °C/min Standard rate to allow for clear transition peaks.
Atmosphere Nitrogen - Prevents oxidative degradation during analysis.
Melting Onset (Tm) 45 - 55 °C Estimated melting point range.
Peak Melting Temperature 50 - 60 °C The temperature at the peak of the endothermic melting event.
Enthalpy of Fusion (ΔHf) 80 - 100 J/g The energy required to melt the solid, indicative of crystallinity.
Decomposition Onset > 180 °C Exothermic event corresponding to thermal decomposition, consistent with TGA data.

Computational and Theoretical Studies on 2 Tert Butoxy 3 Ethylphenol and Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of 2-(tert-butoxy)-3-ethylphenol. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of this compound. researchgate.netscite.ai DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. scispace.com This optimization yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

For this compound, the geometry optimization would likely be performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for phenolic compounds. researchgate.net The presence of the bulky tert-butoxy (B1229062) group and the ethyl group on the phenol (B47542) ring will influence the planarity of the aromatic system and the orientation of the hydroxyl group. The optimized geometry is the foundation for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for Phenolic Compounds Calculated using DFT

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C-O (hydroxyl)1.36 - 1.38
O-H (hydroxyl)0.96 - 0.98
C-C (aromatic)1.38 - 1.41
Bond Angle (°)C-O-H108 - 110
C-C-O118 - 122
Dihedral Angle (°)C-C-O-H~0 or ~180 (syn or anti)

Note: These are typical values for phenolic compounds and the actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the phenolic system. The LUMO, on the other hand, is likely to be distributed over the aromatic ring. The energies of the HOMO and LUMO (EHOMO and ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are critical parameters. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govqu.edu.qa The HOMO-LUMO gap is a key descriptor in assessing the antioxidant potential of phenolic compounds, with a smaller gap often correlating with greater radical scavenging ability.

Table 2: Representative Frontier Molecular Orbital Energies and Gaps for Phenolic Compounds

Compound AnalogueEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Phenol-5.8 to -6.2-0.5 to -0.95.0 to 5.7
2-Ethylphenol-5.7 to -6.1-0.4 to -0.84.9 to 5.6
4-tert-Butylphenol-5.6 to -6.0-0.3 to -0.74.9 to 5.5

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.orgresearchgate.netnih.gov It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow colors typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue and green colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. This makes the oxygen atom a likely site for protonation and interaction with electrophiles. The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. The hydrogen atom of the hydroxyl group will appear as a region of positive potential, making it a potential site for hydrogen bonding and deprotonation. MEP maps are invaluable for understanding intermolecular interactions, including drug-receptor binding and solvent effects. nih.govnih.gov

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity, Fukui Functions)

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value of hardness indicates greater stability and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value corresponds to higher reactivity. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). This index is useful for classifying molecules as electrophiles. researchgate.net

Local Reactivity Descriptors:

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are often used to pinpoint specific atoms that are most susceptible to attack.

For this compound, these descriptors would provide a quantitative basis for its expected reactivity. For instance, the electrophilicity index would help to gauge its susceptibility to electrophilic reactions, while the Fukui functions would highlight which atoms on the aromatic ring are most likely to undergo substitution.

Table 3: Representative Global Reactivity Descriptors for a Phenolic Compound

DescriptorFormulaTypical Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 - 2.8 eV
Chemical Softness (S)1 / η0.36 - 0.40 eV-1
Electronegativity (χ)-(EHOMO + ELUMO) / 23.1 - 3.5 eV
Electrophilicity Index (ω)χ² / (2η)1.7 - 2.5 eV

Note: These values are illustrative and derived from the representative FMO energies in Table 2.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. ucl.ac.uknih.govcarlroth.com These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are often compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared to experimental spectra. carlroth.comutsouthwestern.edu For this compound, calculated NMR shifts would help in the unambiguous assignment of the signals for the aromatic protons and carbons, as well as those of the tert-butoxy and ethyl groups. chemicalbook.com

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and alkyl groups, and C-O stretching vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the computational method. nih.gov

Mechanistic Probing via Computational Simulations

Beyond static properties, computational chemistry can be used to simulate chemical reactions and elucidate reaction mechanisms. For a phenolic compound like this compound, this could involve studying its role as an antioxidant, for example, by modeling its reaction with free radicals.

Computational simulations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which determine the rate of a reaction. For instance, the mechanism of hydrogen atom transfer from the phenolic hydroxyl group to a radical species could be investigated. The calculations would reveal the energetic favorability of this process and provide insights into how the tert-butoxy and ethyl substituents influence the reaction rate. Such studies are crucial for understanding the structure-activity relationships of phenolic antioxidants. acs.orgtib.eu

Potential Energy Surface (PES) Analysis of Reaction Pathways

The potential energy surface (PES) is a fundamental concept in chemistry that illustrates the energy of a molecule as a function of its geometry. numberanalytics.com By mapping the PES, chemists can identify stable molecules (reactants and products), high-energy transition states, and intermediate structures, thereby understanding the pathways of chemical reactions. numberanalytics.com

For phenolic compounds, PES analysis is crucial for understanding their antioxidant activity, which often involves hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms. acs.org Theoretical studies on substituted phenols have explored the intrinsic basicities at different positions on the molecule and the relationship between proton affinities and ionization energies. chemrxiv.org The reactivity of the aromatic ring in phenols is activated by the hydroxyl group, particularly at the ortho and para positions where electron density is highest. uc.pt

In the context of reactions like the Diels-Alder reaction involving furan (B31954) derivatives to produce phenols, computational studies, including DFT calculations, have been used to elucidate the reaction mechanism, revealing intermediates like epoxides rather than traditional Wheland intermediates. nih.gov Automated PES exploration algorithms can be employed to discover novel reaction pathways and map out the PES starting from a single species. acs.org These computational tools are invaluable for predicting the regioselectivity of reactions involving substituted phenols. chemrxiv.org

Kinetic Calculations and Transition State Theory

Kinetic calculations, often guided by Transition State Theory (TST), are essential for determining the rates of chemical reactions. TST provides a framework for understanding how the energy barrier of the transition state influences the reaction rate. For phenolic compounds, kinetic studies often focus on their reactions with various radicals, which is central to their role as antioxidants. cmu.edu

The rate constants for hydrogen atom abstraction from phenols by radicals can be measured experimentally and calculated theoretically. cmu.edu These calculations often consider the Arrhenius parameters, which describe the temperature dependence of the reaction rate. For instance, the kinetics of hydrogen transfer from representative phenols to alkyl radicals have been studied at different temperatures to obtain these parameters. cmu.edu

Computational methods like Density Functional Theory (DFT) are frequently used to model these reactions and calculate the activation energies. For example, in the study of thia-Diels-Alder reactions, DFT calculations were employed to determine the concerted nature of the reaction pathway and the asynchronous mechanism of bond formation. acs.org These theoretical approaches can also predict how catalysts, such as Lewis acids, can lower the activation energy and enhance the reaction rate. acs.org

Solvent Effects on Electronic and Thermochemical Properties

The surrounding solvent can significantly influence the electronic and thermochemical properties of a solute molecule. For phenols, solvent effects are particularly pronounced in hydrogen-bond-accepting (HBA) solvents. cmu.edu The formation of hydrogen bonds between the phenol's hydroxyl group and the solvent can dramatically alter its reactivity. cmu.edu

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate the effects of a solvent. acs.org These models have been successfully applied to study the solvent and substituent effects on the conformers, intramolecular hydrogen bonds, and O-H bond dissociation enthalpies (BDEs) of substituted phenols. acs.org Theoretical studies have shown that solute-solvent interactions have a significant impact on the behavior of molecular systems. acs.org

The choice of solvent can affect the relative stability of the parent phenol and its corresponding radical, thereby influencing the BDE. acs.org For example, in aprotic, apolar, or low-polarity solvents, the better stabilization of the radical compared to the parent molecule can lead to smaller BDEs for certain substituted phenols. acs.org The activity coefficients of phenols in different solvents can also be calculated to understand their solubility and partitioning behavior. tandfonline.com

Structure-Reactivity Relationships from Theoretical Parameters

Correlation of Electronic Descriptors with Reaction Outcomes

The reactivity of phenolic compounds is strongly influenced by the electronic nature of their substituents. epfl.ch Theoretical parameters, often referred to as electronic descriptors, can be calculated and correlated with experimental reaction outcomes to understand and predict chemical reactivity. epfl.ch

Key electronic descriptors for phenols include:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of a substituent. epfl.ch

Frontier Molecular Orbital (FMO) energies (E_HOMO and E_LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate or accept electrons, respectively. epfl.chnih.gov

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a critical parameter for predicting the antioxidant activity of phenols. acs.orgresearchgate.net

Ionization Potential (IP): This descriptor is also related to the ease of electron donation. researchgate.net

Linear relationships have been established between these electronic descriptors and the degradation rates of substituted phenols in processes like the photo-assisted Fenton reaction. epfl.ch For instance, electron-donating groups generally decrease the O-H BDE, enhancing antioxidant activity, while electron-withdrawing groups have the opposite effect. acs.org The hydroxyl group in phenols acts as an ortho-para director in electrophilic substitution reactions due to its ability to delocalize the positive charge in the arenium ion intermediate. byjus.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop statistical models that predict the biological or chemical activity of compounds based on their molecular structure. sysrevpharm.org QSAR models are valuable tools for screening large libraries of compounds, reducing the need for extensive experimental testing. mdpi.com

For phenolic compounds, QSAR models have been developed to predict various activities, including antioxidant potential and toxicity. nih.govresearchgate.net These models typically use a combination of electronic and lipophilic descriptors. researchgate.net For example, a QSAR model for the antioxidant activity of phenols might include parameters like the O-H bond dissociation enthalpy (BDE) and the ionization potential (IP). researchgate.net

The general process for developing a QSAR model involves:

Compiling a dataset of compounds with known activities.

Calculating a set of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity. researchgate.netmdpi.com

Validating the model's predictive power using internal and external test sets. mdpi.com

The table below shows an example of descriptors that could be used in a QSAR study of substituted phenols.

DescriptorDescriptionRelevance to Reactivity
LogP Octanol-water partition coefficientRepresents the lipophilicity of the molecule, affecting its transport and distribution. nih.govresearchgate.net
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons. epfl.chnih.gov
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons. nih.gov
BDE Bond Dissociation Enthalpy of the O-H bondA key factor in the antioxidant activity of phenols. researchgate.net
IP Ionization PotentialRelated to the ease of electron removal from the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including complex interfaces. nih.gov MD simulations can provide a microscopic view of the structure and dynamics of molecules at interfaces, such as the air/water or liquid-liquid interface. rsc.orgresearchgate.net

For phenolic compounds, MD simulations can be used to investigate their behavior at interfaces, which is relevant to their environmental fate and their role in various applications. For example, MD simulations have been used to study the structure of the air/water interface in the presence of phenol. rsc.org These simulations revealed that phenol molecules adsorb at the interface and form specific hydration structures, including OH-π hydrogen bonds with water molecules. rsc.org This significantly alters the interfacial water structure. rsc.org

Methodological considerations for MD simulations of complex interfaces include the proper treatment of solvent density, equilibration of surface-bound molecules and solvent mixtures, and the handling of electrostatic interactions. nih.gov Advanced techniques, such as combining fixed charges with a core-shell model, can be used to simulate electrified interfaces, which is important for understanding electrochemical processes. rsc.org First-principles MD simulations, which use quantum mechanical calculations to determine the forces between atoms, can also be employed to study solid-liquid interfaces, providing insights into phenomena like acid-base equilibria at mineral-water interfaces. arxiv.orgnih.gov

Applications of 2 Tert Butoxy 3 Ethylphenol in Advanced Materials and Industrial Chemistry

Role in Polymer Stabilization and Additive Chemistry

The inherent instability of polymers to environmental factors such as heat, light, and oxygen necessitates the use of stabilizing additives. Hindered phenols are a well-established class of antioxidants that protect polymers from degradation, and the structural characteristics of 2-(Tert-butoxy)-3-ethylphenol position it as a potentially valuable contributor to this field.

Development of Thermal and UV-Resistant Additives

While direct studies on this compound are not extensively available in public literature, the principles of polymer stabilization by analogous hindered phenolic compounds provide a strong basis for its potential efficacy. Hindered phenol (B47542) antioxidants function by scavenging free radicals, which are highly reactive species that initiate and propagate the degradation of polymer chains. vinatiorganics.compartinchem.comuvabsorber.com The phenolic hydroxyl group in these molecules can donate a hydrogen atom to a peroxy radical, thereby neutralizing it and forming a stable phenoxy radical that does not readily participate in further degradation reactions. partinchem.com The presence of bulky alkyl groups, such as the tert-butoxy (B1229062) group in this compound, is crucial for stabilizing this phenoxy radical and preventing side reactions that could lead to discoloration of the polymer. nih.gov

Furthermore, compounds with similar structural motifs are known to be incorporated into molecules that also provide UV protection. For instance, hindered phenol moieties have been combined with benzophenone structures to create multifunctional additives that offer both antioxidant and UV-absorbing properties. nih.gov This suggests a potential pathway for the development of advanced additives derived from this compound.

Table 1: Key Structural Features of Hindered Phenol Antioxidants and Their Functions

Structural FeatureFunction in Polymer Stabilization
Phenolic Hydroxyl (-OH) Group Donates a hydrogen atom to neutralize free radicals. partinchem.com
Bulky Alkyl Substituents (e.g., Tert-butyl, Tert-butoxy) Sterically hinder the hydroxyl group, enhancing stability and preventing unwanted side reactions. nih.gov
Ortho and Para Positioning of Substituents Influences the reactivity and stability of the resulting phenoxy radical.

Design of Non-Migrating Macromolecular Antioxidants

A significant challenge with conventional, low-molecular-weight polymer additives is their tendency to migrate to the surface of the material over time, a phenomenon known as "blooming." This migration can lead to a loss of protection and potential contamination of the surrounding environment. To address this, researchers have focused on developing macromolecular or polymer-bound antioxidants. researchgate.nettandfonline.com

Integration into Polymer Matrices for Enhanced Durability

The effective dispersion and compatibility of an additive within a polymer matrix are crucial for its performance. The chemical structure of this compound, with its combination of a polar hydroxyl group and nonpolar alkyl and alkoxy groups, suggests it could exhibit good compatibility with a range of polymer systems. The uniform distribution of hindered phenol moieties within a polymer matrix is a key factor in achieving effective stabilization. researchgate.net

Contributions to Catalysis and Synthetic Precursors

Beyond its potential in polymer science, the chemical structure of this compound makes it a valuable building block and ligand component in the field of catalysis and organic synthesis.

Ligand Design in Metal-Catalyzed Transformations

The performance of metal catalysts in a wide array of chemical transformations is heavily influenced by the ligands that coordinate to the metal center. These ligands can modulate the catalyst's electronic and steric properties, thereby controlling its activity, selectivity, and stability. Phenol-derived ligands, particularly those with bulky substituents, have found extensive use in catalysis.

The tert-butoxy and ethyl groups of this compound can create a specific steric environment around a metal center when incorporated into a larger ligand structure. This steric hindrance can be advantageous in controlling the regioselectivity and stereoselectivity of a reaction. While direct applications of this compound as a ligand are not documented in the available literature, the principles of ligand design suggest its potential. For instance, palladium-catalyzed C-H activation reactions often rely on precisely tailored ligands to achieve high efficiency and selectivity. nih.gov The development of dual-ligand catalytic systems, where different ligands work cooperatively, further highlights the importance of having a diverse toolbox of ligand precursors. chemrxiv.org

Precursors for Complex Organic Molecule Synthesis

The synthesis of complex organic molecules, such as pharmaceuticals and natural products, often involves multi-step reaction sequences. The availability of versatile starting materials is crucial for the efficient construction of these intricate structures. Phenolic compounds are common precursors in organic synthesis due to the reactivity of the hydroxyl group and the aromatic ring.

The tert-butoxy group in this compound can serve as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the molecule. This protecting group can be removed under specific conditions to reveal the free phenol. The presence of the ethyl group provides an additional point for functionalization. The synthesis of complex phenols often requires mild reaction conditions to tolerate sensitive functional groups, and palladium-catalyzed methods have been developed for this purpose. chemistryviews.org The structure of this compound makes it a suitable substrate for such transformations, potentially leading to the synthesis of more complex and valuable molecules.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Functionality
Phenolic Hydroxyl Etherification, EsterificationModified phenolic ether/ester
Aromatic Ring Electrophilic Aromatic SubstitutionIntroduction of new substituents
Tert-butoxy Group Deprotection (cleavage)Free hydroxyl group
Ethyl Group Benzylic functionalizationIntroduction of functionality at the benzylic position

Advanced Chemical Intermediate Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The tert-butoxy group acts as a bulky and stable protecting group for the hydroxyl functionality of the phenol, allowing for selective reactions at other positions on the aromatic ring or on the ethyl side chain.

Building Blocks for Fine Chemicals and Specialty Compounds

The structure of this compound makes it a useful building block for the synthesis of a variety of fine chemicals and specialty compounds. The presence of the protected hydroxyl group, the ethyl group, and the aromatic ring allows for a range of chemical modifications. For instance, related tert-butylated phenols are used as intermediates in the production of antioxidants, pharmaceuticals, and other specialized polymers. A common strategy involves the removal of the tert-butyl group under acidic conditions to deprotect the phenol, which can then undergo further reactions such as etherification or esterification.

The synthesis of related compounds, such as para-(2-methoxyl) ethylphenol, has been shown to proceed through a tert-butoxy protected intermediate, highlighting the utility of this protecting group strategy in building more complex substituted phenols. While specific commercial applications of this compound as a building block are not widely documented in public literature, its potential is evident from the established chemistry of similar alkylated and protected phenols.

Intermediates in Multi-Step Synthetic Sequences

In multi-step organic synthesis, protecting groups are crucial for achieving high yields and selectivity. The tert-butoxy group in this compound is a prime example of such a group. It is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles, but can be readily removed with acids like trifluoroacetic acid or by heating. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the sensitive phenolic hydroxyl group.

A general synthetic sequence could involve the initial protection of 3-ethylphenol (B1664133) with isobutylene (B52900) or di-tert-butyl dicarbonate to form this compound. This intermediate can then undergo various reactions, such as electrophilic aromatic substitution, where the bulky tert-butoxy group can also act as a directing group. Following these transformations, the tert-butoxy group is removed to yield the final, more complex phenol. This strategic use of a protecting group is a fundamental concept in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Environmental Chemical Transformations and Fate

The environmental fate of this compound is influenced by both abiotic and biotic processes. Its structure, containing a stable ether linkage and an alkylated aromatic ring, dictates its behavior in various environmental compartments.

Hydrodeoxygenation Pathways of Alkylphenols

For an alkylphenol, two main HDO pathways are generally considered:

Direct Deoxygenation (DDO): This pathway involves the direct hydrogenolysis of the C-O bond of the hydroxyl group, leading to the formation of an aromatic hydrocarbon.

Hydrogenation (HYD) followed by Dehydration: In this pathway, the aromatic ring is first hydrogenated to a cyclohexanol derivative, which is then dehydrated and further hydrogenated to form a cycloalkane.

The choice of catalyst and reaction conditions (temperature, pressure, and hydrogen source) significantly influences which pathway is favored. For example, sulfided NiMo and CoMo catalysts are commonly used in industrial HDO processes. The presence of the tert-butoxy group in this compound would likely be cleaved under typical HDO conditions, which often involve acidic catalysts and elevated temperatures, to form 3-ethylphenol and isobutylene. The resulting 3-ethylphenol would then undergo HDO via the pathways described above.

The following table summarizes the potential products from the hydrodeoxygenation of the 3-ethylphenol intermediate.

ReactantHDO PathwayPrimary ProductSecondary Product
3-EthylphenolDirect Deoxygenation (DDO)Ethylbenzene-
3-EthylphenolHydrogenation (HYD)EthylcyclohexanolEthylcyclohexane

Formation of Volatile Phenols in Industrial Fermentation Processes

Volatile phenols, including various ethylphenols, are known to be formed during industrial fermentation processes, particularly in the production of alcoholic beverages like wine and beer. These compounds can significantly impact the aroma and flavor profile of the final product. The formation of these phenols is often attributed to the metabolic activity of certain microorganisms, such as yeasts of the genus Brettanomyces (also known as Dekkera).

These microorganisms can convert hydroxycinnamic acids, which are naturally present in plant-based raw materials, into volatile phenols through a two-step enzymatic process:

Decarboxylation: A phenolic acid decarboxylase enzyme converts the hydroxycinnamic acid (e.g., p-coumaric acid, ferulic acid) into a vinylphenol derivative (e.g., 4-vinylphenol, 4-vinylguaiacol).

Reduction: A vinylphenol reductase enzyme then reduces the vinyl group to an ethyl group, resulting in the corresponding ethylphenol (e.g., 4-ethylphenol, 4-ethylguaiacol).

While the direct formation of this compound in fermentation is not reported and is unlikely due to the synthetic nature of the tert-butoxy group, the formation of its parent compound, 3-ethylphenol, is conceivable if the corresponding precursor is present in the fermentation medium and the appropriate microorganisms are active. The presence of ethylphenols is often considered a spoilage characteristic in wine, imparting undesirable "off-flavors" described as "barnyard" or "medicinal". However, in some types of Belgian beers, these compounds contribute to the traditional and desired complex aroma profile.

The following table outlines the key enzymes and transformations involved in the microbial formation of volatile ethylphenols.

PrecursorEnzymeIntermediateEnzymeFinal Product
p-Coumaric AcidPhenolic Acid Decarboxylase4-VinylphenolVinylphenol Reductase4-Ethylphenol
Ferulic AcidPhenolic Acid Decarboxylase4-VinylguaiacolVinylphenol Reductase4-Ethylguaiacol

Future Research Directions and Emerging Opportunities in 2 Tert Butoxy 3 Ethylphenol Chemistry

The sterically hindered phenol (B47542), 2-(tert-butoxy)-3-ethylphenol, serves as a foundational structure for exploring advanced chemical methodologies and novel applications. Future research is poised to expand its utility far beyond current roles, focusing on precision synthesis and innovative industrial uses.

Q & A

Q. What are the optimal synthetic routes for 2-(tert-butoxy)-3-ethylphenol, and what challenges are associated with regioselective introduction of the tert-butoxy group?

Methodological Answer:

  • Key Routes :
    • Friedel-Crafts Alkylation : Use tert-butyl halides or alcohols with Lewis acids (e.g., AlCl₃) to introduce the tert-butoxy group. However, steric hindrance from the ethyl group at the 3-position may reduce reactivity .
    • Protection/Deprotection Strategies : Protect the hydroxyl group during ethylation to avoid undesired side reactions. For example, acetylation followed by deprotection under mild acidic conditions .
  • Challenges :
    • Regioselectivity : Competing ortho/para substitution patterns due to the electron-donating ethyl group. Computational modeling (e.g., DFT) can predict preferential sites for tert-butoxy attachment .
    • Byproduct Formation : Formation of dihydroxybiphenyl derivatives via oxidative coupling, as observed in similar tert-butylphenol syntheses .

Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify tert-butoxy protons (δ ~1.2–1.4 ppm, singlet) and ethyl group protons (δ ~1.2–1.3 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂ adjacent to the aromatic ring).
    • ¹³C NMR : Tert-butoxy carbon (δ ~70–75 ppm), ethyl carbons (δ ~15–25 ppm for CH₃, δ ~30–35 ppm for CH₂) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 270–280 nm) to resolve impurities. Adjust mobile phase (e.g., acetonitrile/water) to optimize retention times .
  • Mass Spectrometry :
    • ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group) .

Advanced Research Questions

Q. What are the common side reactions or byproducts observed during the synthesis of tert-butoxy-substituted phenols, and how can they be mitigated?

Methodological Answer:

  • Byproducts :
    • Oxidative Coupling : Formation of dimeric species like 3,3',5,5'-tetra(tert-butyl)diphenoquinone due to radical intermediates. Observed in reactions with thionyl chloride or oxidizing agents .
    • Esterification : Unintended acetylation of the hydroxyl group if acetylated intermediates are not fully deprotected .
  • Mitigation Strategies :
    • Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) to suppress oxidation.
    • Quenching Agents : Add reducing agents (e.g., Na₂S₂O₃) to terminate radical pathways .

Q. How does the presence of the tert-butoxy group influence the compound’s solubility and stability under various experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Low solubility in water due to the hydrophobic tert-butoxy group. Prefer organic solvents (e.g., DCM, THF) .
    • pH Effects : Increased solubility in basic conditions (pH >10) via deprotonation of the phenolic -OH group .
  • Stability :
    • Thermal Stability : Degrades above 200°C, releasing isobutylene gas. Monitor via TGA .
    • Photostability : Susceptible to UV-induced cleavage of the tert-butoxy group. Store in amber vials .

Q. What computational methods are recommended for predicting the reactivity or electronic effects of substituents in this compound?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Predict sites for electrophilic attack (e.g., tert-butoxy group directs substitution to para positions) .
    • Charge Distribution Maps : Visualize electron density to explain steric/electronic effects of the ethyl group .
  • Molecular Dynamics (MD) :
    • Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on yield) .

Q. Are there documented contradictions in the literature regarding the environmental fate or toxicity of tert-butoxy phenolic compounds, and how should researchers approach these discrepancies?

Methodological Answer:

  • Contradictions :
    • Aquatic Toxicity : Some studies classify tert-butoxy phenols as "Aquatic Chronic 1" (H410), while others assign lower hazard levels (e.g., H412) due to variable biodegradation rates .
    • Persistence : Conflicting data on half-life in soil (10–100 days), influenced by microbial activity and pH .
  • Resolution Strategies :
    • Standardized Testing : Follow OECD guidelines (e.g., Test No. 301 for biodegradability) to harmonize data .
    • Meta-Analysis : Use software tools (e.g., RevMan) to statistically reconcile conflicting datasets .

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